(3S)-3-Hydroxy-beta-ionone
(3S)-3-Hydroxy-beta-ionone
Brand Name:
Vulcanchem
CAS No.:
76739-82-7
VCID:
VC21091447
InChI:
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m0/s1
SMILES:
CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C
Molecular Formula:
C13H20O2
Molecular Weight:
208.3 g/mol
(3S)-3-Hydroxy-beta-ionone
CAS No.: 76739-82-7
Cat. No.: VC21091447
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76739-82-7 |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | (E)-4-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one |
| Standard InChI | InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m0/s1 |
| Standard InChI Key | HFRZSVYKDDZRQY-QRGHLMKCSA-N |
| Isomeric SMILES | CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=O)C |
| SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C |
| Canonical SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator